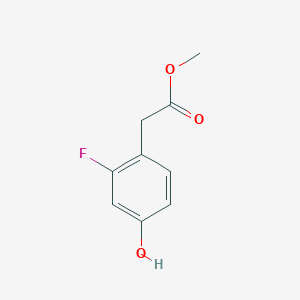

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBFEAJSPROQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729224 | |

| Record name | Methyl (2-fluoro-4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91361-59-0 | |

| Record name | Methyl 2-fluoro-4-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91361-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-fluoro-4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS No. 91361-59-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a key chemical intermediate, distinguished by its fluorinated phenylacetate scaffold. This structure is of significant interest in medicinal chemistry and drug development, primarily serving as a versatile building block for the synthesis of complex, biologically active molecules. The strategic placement of the fluorine atom and the reactive hydroxyl and ester functional groups allows for a multitude of chemical transformations, leading to the generation of novel therapeutic agents, particularly in the realms of anti-inflammatory drugs and kinase inhibitors. This guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, detailed synthetic and analytical methodologies, and an exploration of its applications in contemporary drug discovery.

Chemical and Physical Properties

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a white to light orange or yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 91361-59-0 | [2][3] |

| Molecular Formula | C₉H₉FO₃ | [4] |

| Molecular Weight | 184.16 g/mol | [4] |

| Appearance | White to light orange to yellow powder/crystal | [1] |

| Boiling Point | 280.2 ± 25.0 °C at 760 mmHg | [4] |

| Storage | Store in an inert atmosphere at room temperature. | [4] |

| SMILES | COC(=O)CC1=C(F)C=C(O)C=C1 | [2] |

| InChIKey | UUBFEAJSPROQMF-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The primary route for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is the Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-hydroxyphenylacetic acid (CAS No. 68886-07-7).[5][6] This acid-catalyzed reaction with methanol is a classic and efficient method for ester formation.[7]

Reaction Scheme:

Caption: Fischer esterification of 2-fluoro-4-hydroxyphenylacetic acid.

Detailed Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-hydroxyphenylacetic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

Aromatic Protons (Ar-H): Signals are expected in the range of 6.5-7.5 ppm. The protons on the fluorinated benzene ring will exhibit coupling with each other and with the fluorine atom, leading to complex splitting patterns (doublets or doublet of doublets).

-

Methylene Protons (-CH₂-): A singlet is expected around 3.6 ppm for the methylene protons adjacent to the carbonyl group and the aromatic ring.

-

Methyl Protons (-OCH₃): A singlet for the methyl ester protons should appear around 3.7 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the phenolic hydroxyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the range of 110-160 ppm. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹J C-F).

-

Methylene Carbon (-CH₂-): A signal around 40 ppm.

-

Methyl Carbon (-OCH₃): A signal around 52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 184.16.

-

Key Fragmentation Pathways: Common fragmentation would involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 153, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 125. Further fragmentation of the aromatic ring can also be observed. Predicted collision cross-section data can be a useful reference for mass spectrometry analysis.[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

-

O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C-F Stretch: An absorption in the region of 1000-1400 cm⁻¹.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate and for monitoring reaction progress.

Suggested HPLC Method:

A reverse-phase HPLC method can be developed based on methods for similar fluorophenylacetic acid derivatives.[8]

-

Column: A C18 stationary phase column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid. The use of an acidic modifier is important for good peak shape of the phenolic compound.

-

Detection: UV detection at a wavelength around 264 nm.

-

Flow Rate: A typical flow rate would be 1 mL/min.

This method is also compatible with mass spectrometry (LC-MS) for more detailed analysis.

Caption: A typical workflow for HPLC analysis.

Applications in Drug Discovery and Development

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

Synthesis of Anti-inflammatory Agents

The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The fluorinated and hydroxylated nature of this intermediate makes it an attractive starting point for the synthesis of novel NSAIDs with potentially improved efficacy and safety profiles.

Development of Kinase Inhibitors

The 2-fluoro-4-hydroxyphenyl moiety can serve as a key recognition element for the active sites of various kinases, which are important targets in cancer therapy. This intermediate can be elaborated through reactions at the hydroxyl and ester groups to build more complex molecules that can selectively inhibit specific kinases.

Agrochemical Research

This compound also finds use in agrochemical research for the development of new herbicides with improved environmental stability and target specificity.[4]

Safety and Handling

Appropriate safety precautions should be taken when handling Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

-

General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry and cool place, away from oxidizing agents.

Conclusion

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a strategically important building block in synthetic organic and medicinal chemistry. Its versatile functionality and the presence of a fluorine atom make it a valuable precursor for the development of a wide range of biologically active compounds. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers in the field.

References

-

SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (C9H9FO3). Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

LCGC. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0235510). Retrieved from [Link]

- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

- Google Patents. (n.d.). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.

-

Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Retrieved from [Link]

-

Educator.com. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

The Good Scents Company. (n.d.). methyl 4-hydroxyphenyl acetate, 14199-15-6. Retrieved from [Link]

- Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.

- Google Patents. (n.d.). CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid.

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (2010). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. (2017). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. Retrieved from [Link]

-

Student Handout. (n.d.). Ester Synthesis Lab. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

YouTube. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from [Link]

-

SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl (4-hydroxyphenyl)acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). EP3297636B1 - Pharmaceutical composition of carboplatin based co-crystals and use thereof.

Sources

- 1. PubChemLite - Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 2. 91361-59-0|Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate|BLD Pharm [bldpharm.com]

- 3. methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | 91361-59-0 [chemicalbook.com]

- 4. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate [myskinrecipes.com]

- 5. 68886-07-7 Cas No. | 2-Fluoro-4-hydroxyphenylacetic acid | Apollo [store.apolloscientific.co.uk]

- 6. 2-Fluoro-4-hydroxyphenylacetic acid | 68886-07-7 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

Physical and chemical properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Fluorinated Phenolic Building Block

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, bearing the CAS Number 91361-59-0, is a specialized organic intermediate of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, which combines a fluorinated phenyl ring, a phenolic hydroxyl group, and a methyl ester, offers a unique trifecta of reactive sites and modulating properties. The strategic placement of a fluorine atom on the aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. It is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage this molecule's potential as a key building block. We will delve into its synthesis, spectroscopic profile, reactivity, and applications, offering field-proven insights to facilitate its effective use in research and development settings.

Part 1: Molecular and Physicochemical Properties

The physicochemical properties of a synthetic intermediate are critical determinants of its handling, reactivity, and the pharmacokinetic properties of its derivatives. The introduction of fluorine at the C2 position of the phenyl ring has a profound impact, primarily by increasing lipophilicity and blocking a potential site of metabolic oxidation.

Table 1: Physicochemical Properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate

| Property | Value | Source / Comment |

| IUPAC Name | methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | - |

| CAS Number | 91361-59-0 | [1] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from analogs |

| Melting Point | Data not available in public literature. | Expected to be a solid at room temp. |

| Boiling Point | 280.2 ± 25.0 °C (at 760 mmHg) | [1] (Predicted) |

| Solubility | Data not available. | Expected to be soluble in methanol, ethyl acetate, DCM, and DMSO. |

| Storage | Store at room temperature under an inert atmosphere. | [1] |

Part 2: Synthesis and Purification Protocol

The most direct and common route to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-hydroxyphenylacetic acid (CAS: 68886-07-7). This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of inexpensive reagents.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a standard procedure for a structurally similar, non-fluorinated analog and represents a robust starting point for laboratory-scale synthesis.[3]

Objective: To synthesize Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate via acid-catalyzed esterification.

Materials:

-

2-fluoro-4-hydroxyphenylacetic acid

-

Methanol (MeOH), anhydrous

-

Acetyl chloride (AcCl) or concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Generation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (10 volumes, e.g., 100 mL for 10 g of starting acid). Place the flask in an ice bath and stir. Slowly add acetyl chloride (0.5 to 1.0 equivalents) dropwise to the cold methanol. This in situ generation of methanolic HCl is an effective and water-free method to create the acidic catalyst. Alternatively, a catalytic amount of concentrated H₂SO₄ (e.g., 1-2% v/v) can be carefully added.

-

Reaction Setup: Once the catalyst solution is prepared and has stirred for 10 minutes, add 2-fluoro-4-hydroxyphenylacetic acid (1.0 eq) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching and Extraction:

-

Allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

To the resulting residue, add diethyl ether (10 volumes) and deionized water (5 volumes).

-

Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution in portions to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue adding until effervescence ceases.

-

Separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic layers.

-

-

Work-up - Washing and Drying: Wash the combined organic layer with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.

Part 3: Spectroscopic Characterization (Predicted)

Authoritative experimental spectra for this compound are not widely available in public databases. The following data is predicted based on established principles of NMR and IR spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of the final product. A combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous verification.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |

| ¹H NMR | ~ 7.00 | t, J ≈ 8.5 Hz | 1H | H-6 | Triplet due to coupling with H-5 and the ortho fluorine. |

| ~ 6.70 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-5 | Doublet of doublets from coupling to H-6 and H-3. | |

| ~ 6.65 | d, J ≈ 11.0 Hz | 1H | H-3 | Doublet with a large ortho C-F coupling. | |

| ~ 5.50 | br s | 1H | Ar-OH | Phenolic proton, chemical shift is concentration-dependent. | |

| ~ 3.70 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. | |

| ~ 3.65 | s | 2H | -CH₂ -CO₂Me | Singlet for the benzylic methylene protons. | |

| ¹³C NMR | ~ 171.5 | s | - | C =O | Ester carbonyl carbon. |

| ~ 158.0 | d, ¹JCF ≈ 245 Hz | - | C 2-F | Carbon directly attached to fluorine, large one-bond coupling. | |

| ~ 154.0 | s | - | C 4-OH | Carbon attached to the hydroxyl group. | |

| ~ 124.5 | d, ³JCF ≈ 3 Hz | - | C 6 | Aromatic CH, small three-bond coupling to fluorine. | |

| ~ 118.0 | d, ²JCF ≈ 15 Hz | - | C 1 | Quaternary carbon, two-bond coupling to fluorine. | |

| ~ 114.0 | d, ²JCF ≈ 20 Hz | - | C 3 | Aromatic CH, two-bond coupling to fluorine. | |

| ~ 110.0 | d, ⁴JCF ≈ 1 Hz | - | C 5 | Aromatic CH, very small four-bond coupling. | |

| ~ 52.5 | s | - | -OCH₃ | Methyl ester carbon. | |

| ~ 35.0 | d, ³JCF ≈ 5 Hz | - | -CH₂ -CO₂Me | Benzylic carbon, shows a small three-bond C-F coupling. | |

| ¹⁹F NMR | ~ -120 to -140 | s | - | Ar-F | Singlet, as there are no adjacent fluorine atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

~3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.

-

~3050 cm⁻¹ (sharp): Aromatic C-H stretches.

-

~2950 cm⁻¹ (sharp): Aliphatic C-H stretches of the methyl and methylene groups.

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the saturated ester. This is a key diagnostic peak.

-

~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ester and C-O stretch of the phenol.

-

~1150 cm⁻¹ (strong): C-F stretch of the aryl fluoride.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): Expected at m/z = 184.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₉FO₃.

-

Key Fragments:

-

m/z = 153: Loss of the methoxy group (•OCH₃).

-

m/z = 125: Loss of the carbomethoxy group (•CO₂CH₃). This benzylic cation is a common and often stable fragment.

-

m/z = 124: Further fragmentation of the benzylic cation.

-

Part 4: Chemical Reactivity and Synthetic Applications

The utility of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate as a building block stems from its three distinct reactive centers: the phenolic hydroxyl group, the ester, and the aromatic ring.

-

Phenolic Hydroxyl Group: This is the most versatile handle. It can be readily alkylated (Williamson ether synthesis) or acylated to introduce a vast array of side chains. This is a common strategy for linking the core scaffold to other pharmacophores.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, more complex esters, or reduced to an alcohol.

-

Aromatic Ring: The ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though the positions are directed by the existing activating (-OH) and deactivating (-F, -CH₂CO₂Me) groups.

Diagram: Key Reaction Pathways

Caption: Potential derivatization pathways for the title compound.

Applications in Drug and Agrochemical Development

While specific commercial products derived directly from this intermediate are not widely publicized, its structural motif is highly relevant.

-

Pharmaceuticals: Fluorinated phenylacetic acid scaffolds are integral to the design of various therapeutic agents. For example, related structures are used as key starting materials for potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology.[2] The 2-fluoro-4-hydroxyphenyl moiety provides a stable platform for building molecules that can fit into specific enzymatic binding pockets.

-

Agrochemicals: The compound serves as an intermediate in the synthesis of complex fluorinated agrochemicals. Its structure allows for the creation of herbicides and fungicides with enhanced metabolic stability in target organisms and improved environmental persistence profiles.[1]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust/fumes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

-

References

-

PrepChem. Synthesis of methyl (2-hydroxyphenyl)acetate. Available from: [Link]

-

MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate

Abstract

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique structural features—a fluorine atom ortho to the acetate side chain and a hydroxyl group para to it—make it a valuable and versatile building block for the synthesis of complex pharmaceutical agents. The presence of the fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the fundamental properties, a robust synthesis protocol, key applications, and essential safety information for this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a substituted phenylacetate ester. The strategic placement of the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl group governs its reactivity and utility as a synthetic intermediate.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [2] |

| CAS Number | 91361-59-0 | [1][3] |

| IUPAC Name | methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | |

| Boiling Point | 280.2 ± 25.0 °C (at 760 mmHg) | [2] |

| Appearance | White to off-white crystalline powder (typical) | |

| Storage | Store in an inert atmosphere at room temperature. | [2] |

Synthesis Pathway and Reaction Mechanism

The most direct and widely employed method for synthesizing Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is the Fischer esterification of its parent carboxylic acid, 2-(2-fluoro-4-hydroxyphenyl)acetic acid. This acid-catalyzed reaction with methanol is efficient and scalable.

Overall Synthesis Workflow

The synthesis is a straightforward, single-step process from the parent acid, followed by purification.

Caption: General workflow for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the esterification of hydroxyphenylacetic acids.[4][5]

Materials:

-

2-(2-fluoro-4-hydroxyphenyl)acetic acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-fluoro-4-hydroxyphenyl)acetic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of anhydrous methanol to act as both solvent and reagent (e.g., 10-20 mL per gram of acid).

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the acid's molar equivalent) dropwise to the mixture. Rationale: The strong acid is required to catalyze the reaction, which would otherwise be impractically slow.

-

Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 3-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Quenching and Neutralization: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the excess methanol. Dissolve the residue in diethyl ether or ethyl acetate. Carefully wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution until effervescence ceases. Rationale: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

-

Drying and Filtration: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Solvent Removal & Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane or ethyl acetate/heptane) to afford pure Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.[4]

Applications in Research and Drug Development

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate serves as a key intermediate in the synthesis of various biologically active molecules. Its structure is particularly useful for creating derivatives with enhanced properties.

-

Pharmaceutical Intermediate: It is a precursor for fluorinated drugs, notably in the development of anti-inflammatory agents and hormone-based therapies.[2] The fluorine substituent can block metabolic oxidation at the ortho position, increasing the half-life of the final drug compound.

-

Scaffold for Bioactive Compounds: The phenolic hydroxyl group and the ester moiety provide two distinct reactive handles. The hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed back to the carboxylic acid or converted to an amide, allowing for the creation of diverse compound libraries for screening.

-

Agrochemical Research: The compound is also utilized in the design of novel agrochemicals, such as herbicides, where enhanced environmental stability and target specificity are desired.[2]

Safety, Handling, and Storage

Proper handling of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is essential in a laboratory setting.

-

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6]

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere to prevent degradation.[2]

Conclusion

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a high-value chemical intermediate whose utility is rooted in its specific molecular architecture. The presence of ortho-fluorine and para-hydroxyl groups on the phenylacetate core provides a strategic advantage for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective application in the synthesis of next-generation pharmaceuticals and other advanced materials.

References

-

MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.

- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

- Google Patents. (n.d.). WO2003042166A2 - Process for preparation of α-hydroxycarboxylic acid amides.

-

PubChem. (n.d.). Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. Retrieved January 5, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 12). Exploring the Synthesis and Applications of Methyl 2-(2-hydroxyphenyl)acetate. Retrieved January 5, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate [myskinrecipes.com]

- 3. 91361-59-0|Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate

Preamble: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its defining characteristic. It dictates physicochemical properties, metabolic fate, and, most critically, its interaction with biological targets. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS No. 91361-59-0), a substituted phenylacetate, represents a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a trifecta of influential functional groups—a fluorine atom, a hydroxyl group, and a methyl ester—on an aromatic scaffold, presents a compelling case study for the application of modern analytical techniques.

This guide eschews a rigid, templated approach. Instead, it offers a logical, field-proven workflow for the complete structural confirmation of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. We will proceed from foundational mass and elemental composition analysis to the nuanced details of atomic connectivity and spatial relationships revealed by high-resolution NMR spectroscopy. The causality behind each experimental choice is explained, creating a self-validating narrative that moves from low-resolution data to a high-confidence, unambiguous structural assignment.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the intricacies of atomic arrangement, the first principle is to verify the molecular formula (C₉H₉FO₃). This is the cornerstone upon which all subsequent interpretations are built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: High-Resolution Mass Spectrometry is selected over standard MS for its ability to provide the exact mass of the molecular ion, typically with an accuracy of less than 5 ppm. This precision is crucial for distinguishing between elemental compositions that may have the same nominal mass. For a molecule of this size and composition, HRMS provides an empirical formula with a high degree of certainty.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Infusion: The sample is directly infused into the ESI source at a low flow rate (e.g., 5 µL/min).

-

Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. Positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻) can be used. Given the acidic phenolic proton, negative ion mode is often highly effective.

-

Detection: The ions are accelerated into the time-of-flight mass analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time.

Data Interpretation: The expected exact mass for C₉H₉FO₃ is 184.0536 g/mol . In negative ion mode, the target ion would be [M-H]⁻ with an m/z of 183.0463. The observation of this ion within a narrow mass tolerance (e.g., ±0.001 Da) provides strong validation for the molecular formula.

Elemental Analysis

Trustworthiness: While HRMS provides the molecular formula, elemental analysis offers an orthogonal, bulk-property confirmation of the elemental composition (Carbon, Hydrogen).

Experimental Protocol (Combustion Analysis):

-

A precisely weighed sample of the pure compound is combusted in a furnace with excess oxygen.

-

The combustion products (CO₂, H₂O) are passed through a series of traps.

-

The amount of each gas is quantified, and from this, the percentage of C and H in the original sample is calculated.

Expected Results for C₉H₉FO₃:

-

Carbon (C): 58.70%

-

Hydrogen (H): 4.93%

-

Oxygen (O): 26.06%

-

Fluorine (F): 10.31%

Agreement between the experimental percentages and these theoretical values further solidifies the proposed molecular formula.

Functional Group Identification: Infrared Spectroscopy (FTIR)

Expertise & Causality: With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is an ideal technique for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.[2]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded. This technique requires minimal sample preparation and is non-destructive.

Data Interpretation: The FTIR spectrum provides a "fingerprint" of the molecule, with key absorbances confirming the presence of the hydroxyl, carbonyl, and aromatic moieties.[3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation & Causality |

| ~3550-3200 (broad) | O-H Stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding, a direct consequence of the acidic phenolic proton.[5] |

| ~1735 (strong, sharp) | C=O Stretch | Ester | This strong absorption is characteristic of the carbonyl group in a saturated ester. Its position indicates it is not conjugated with the aromatic ring. |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring | These two peaks are diagnostic for the stretching vibrations within the benzene ring. |

| ~1250 | C-O Stretch | Ester & Phenol | This region will contain strong C-O stretching vibrations from both the ester and the phenolic C-O bond. |

| ~1150 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption indicating the presence of a carbon-fluorine bond on the aromatic ring. |

Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[6] We will use a combination of ¹H, ¹³C, and 2D NMR techniques to assemble the structural puzzle piece by piece. The following data is based on predictive models and established principles of NMR spectroscopy.[7][8][9]

¹H NMR Spectroscopy: Proton Environment and Neighborhood

Expertise & Causality: ¹H NMR provides information about the chemical environment of each proton, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting). The chemical shifts are heavily influenced by the electron-donating hydroxyl group and the electron-withdrawing fluoro and methyl acetate groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Splitting |

| ~7.05 | t, J ≈ 8.5 Hz | 1H | H-6 | This proton is ortho to the electron-withdrawing acetate group and meta to the hydroxyl group. It is coupled to H-5 and the ortho fluorine atom, but the dominant coupling is the ³JHH to H-5, resulting in a triplet. |

| ~6.65 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-5 | This proton is ortho to the electron-donating hydroxyl group and meta to both the fluoro and acetate groups, hence it is significantly shielded. It is split by H-6 (³JHH ≈ 8.5 Hz) and H-3 (⁴JHH ≈ 2.5 Hz). |

| ~6.55 | dd, J ≈ 11.0, 2.5 Hz | 1H | H-3 | This proton is ortho to both the fluoro and hydroxyl groups, leading to strong shielding. It is split by the ortho fluorine atom (³JHF ≈ 11.0 Hz) and the meta H-5 (⁴JHH ≈ 2.5 Hz). |

| ~5.50 | br s | 1H | -OH | The phenolic proton is acidic and its chemical shift can be variable. It often appears as a broad singlet due to chemical exchange. |

| ~3.70 | s | 3H | -OCH₃ | The methyl protons of the ester are in a singlet as there are no adjacent protons. The chemical shift is typical for a methyl ester. |

| ~3.65 | s | 2H | -CH₂- | The methylene protons are adjacent to the carbonyl and the aromatic ring. They appear as a singlet as there are no neighboring protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Trustworthiness: ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals all unique carbon environments. DEPT-135 is particularly useful as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This provides a robust check on the carbon framework.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment | Rationale for Chemical Shift |

| ~171.5 | Quaternary | C=O | The ester carbonyl carbon, deshielded by the two oxygen atoms. |

| ~158.0 (d, ¹JCF ≈ 245 Hz) | Quaternary | C-2 | The carbon directly bonded to fluorine shows a large one-bond C-F coupling constant and is significantly deshielded by fluorine's electronegativity. |

| ~155.0 | Quaternary | C-4 | The carbon bonded to the hydroxyl group is deshielded. |

| ~131.0 | CH | C-6 | Aromatic CH carbon. |

| ~118.0 (d, ²JCF ≈ 15 Hz) | Quaternary | C-1 | The ipso-carbon to the acetate group shows a smaller two-bond C-F coupling. |

| ~114.0 (d, ²JCF ≈ 20 Hz) | CH | C-3 | This carbon is ortho to the fluorine, resulting in a two-bond C-F coupling. |

| ~103.0 (d, ⁴JCF ≈ 4 Hz) | CH | C-5 | This carbon is para to the fluorine, showing a small four-bond coupling. |

| ~52.5 | CH₃ | -OCH₃ | The methyl carbon of the ester. |

| ~40.5 | CH₂ | -CH₂- | The methylene carbon, deshielded by the adjacent carbonyl and aromatic ring. |

2D NMR: Assembling the Final Structure

While 1D NMR provides the pieces, 2D NMR shows how they connect.[10] For this molecule, COSY and HMBC are the most critical experiments.

Logical Workflow for Structure Elucidation:

Caption: Workflow diagram for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see a cross-peak connecting the signals at ~6.65 ppm (H-5) and ~7.05 ppm (H-6), confirming their adjacency on the aromatic ring. A weaker correlation might also be seen between H-5 and H-3. This validates the proposed aromatic substitution pattern.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different spin systems. It shows correlations between protons and carbons that are two or three bonds away.

Key Expected HMBC Correlations:

-

The methylene protons (~3.65 ppm) will show a correlation to the ester carbonyl carbon (~171.5 ppm), C-1 (~118.0 ppm), and C-6 (~131.0 ppm), unambiguously linking the methyl acetate group to the C-1 position of the ring.

-

The methyl ester protons (~3.70 ppm) will show a strong correlation to the ester carbonyl carbon (~171.5 ppm).

-

Aromatic proton H-6 (~7.05 ppm) will correlate to C-4 (~155.0 ppm) and C-2 (~158.0 ppm), confirming its position relative to the hydroxyl and fluoro-substituted carbons.

-

Aromatic proton H-3 (~6.55 ppm) will correlate to C-1 (~118.0 ppm) and C-5 (~103.0 ppm).

-

This web of interlocking correlations from the HMBC spectrum leaves no ambiguity about the final structure.

Synthesis and Conclusion

The convergence of data from multiple, orthogonal analytical techniques provides an exceptionally high level of confidence in the structural assignment of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.

Summary of Evidence:

-

HRMS and Elemental Analysis confirm the molecular formula C₉H₉FO₃.

-

FTIR confirms the presence of key functional groups: a hydrogen-bonded phenol, an ester, an aryl-fluoride bond, and an aromatic ring.

-

¹H NMR identifies all proton environments, their integrations, and their coupling patterns, consistent with a 1,2,4-trisubstituted aromatic ring.

-

¹³C NMR with DEPT identifies all unique carbon environments and types (CH₃, CH₂, CH, C), including the characteristic large C-F coupling.

-

2D NMR (COSY and HMBC) provides the final, unambiguous proof of connectivity, linking the methyl acetate group to the correct position and confirming the relative placement of the fluoro and hydroxyl substituents.

Caption: Confirmed structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.

References

-

Chegg. Mass Spectroscopy: Predict the m/z peaks and fragmentation groups of the following: 1. Methyl Phenylacetate. (2020-08-06). [Link]

-

Slideshare. use of nmr in structure ellucidation. [Link]

-

LookChem. CAS 91361-59-0 methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2024-09-20). [Link]

-

University of Calgary. IR Chart. [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. (2023-02-11). [Link]

-

NP-MRD. CASPRE - 13C NMR Predictor. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020-04-29). [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. (2017-11-28). [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020-12-03). [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024-06-16). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0235510). [Link]

-

MassBank. methyl phenylacetate. (2008-10-21). [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

ResearchGate. APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E.... [Link]

-

PROSPRE. PROSPRE - 1H NMR Predictor. [Link]

-

Human Metabolome Database. Showing metabocard for Methyl phenylacetate (HMDB0032617). (2012-09-11). [Link]

Sources

- 1. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate [myskinrecipes.com]

- 2. instanano.com [instanano.com]

- 3. researchgate.net [researchgate.net]

- 4. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. Visualizer loader [nmrdb.org]

- 9. PROSPRE [prospre.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate

Introduction: A Scientist's Perspective on a Key Building Block

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS No. 91361-59-0) is a substituted phenylacetate derivative that serves as a valuable intermediate in medicinal chemistry and drug development.[1] Its unique structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, makes it a versatile scaffold for synthesizing novel compounds with potential therapeutic applications, particularly in the development of anti-inflammatory agents and hormone-based therapies.[1]

As a Senior Application Scientist, my experience has shown that while such intermediates are pivotal for innovation, a profound understanding of their chemical hazards is non-negotiable for ensuring laboratory safety and the integrity of research outcomes. This guide moves beyond a simple recitation of safety data sheet (SDS) points. It aims to provide a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific rigor. We will delve into the causality behind safety protocols, ensuring that every action taken in the lab is deliberate, informed, and validated by authoritative data.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. For Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, the classification indicates moderate but significant health risks that demand careful management.

GHS Classification Summary [2] | Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | 2 |

| Warning | H315: Causes skin irritation. | | Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation. | | Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation. |

The "Warning" signal word denotes a less severe hazard compared to "Danger," but the identified risks—skin, eye, and respiratory irritation—are significant and can lead to debilitating discomfort and potential long-term effects if not properly managed.[2][3] Inflammation of the eye is characterized by redness, watering, and itching, while skin inflammation may present as itching, scaling, or reddening.[3]

Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the hierarchy of controls. Before relying on personal protective equipment, we must first implement robust engineering and administrative controls.

Engineering Controls: The First Line of Defense

Your primary engineering control for handling Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, especially when dealing with the solid powder or creating solutions, is a certified chemical fume hood.[3] This is crucial for two primary reasons:

-

Containment: It prevents the inhalation of dust or aerosols, directly addressing the H335 respiratory hazard.[2][3]

-

Ventilation: It ensures that any vapors are effectively removed from the breathing zone of the operator and other laboratory personnel.[3]

All weighing, transferring, and dissolution operations should be performed deep within the fume hood sash to maximize containment efficiency. Facilities must also be equipped with easily accessible eyewash stations and safety showers, a standard requirement for handling irritant-class chemicals.[2][4]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense, but its selection and use must be meticulous. The choice of PPE is not arbitrary; it is a direct response to the specific hazards identified.

Mandatory PPE Protocol:

-

Eye and Face Protection: Given the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient.[2]

-

Minimum Requirement: Chemical splash-resistant safety goggles with side protection, compliant with OSHA 29 CFR 1910.133 or EU EN166 standards, are mandatory.[2][3]

-

Best Practice: When handling larger quantities or if there is a significant splash risk (e.g., during bulk transfers or reactions), a full face shield should be worn in addition to safety goggles.[5]

-

-

Hand Protection: To prevent skin contact and address the H315 "Causes skin irritation" hazard, appropriate gloves are essential.[2]

-

Selection: Wear chemically resistant gloves. While specific permeation data for this compound is not widely available, standard laboratory practice would suggest nitrile gloves as a suitable starting point for incidental contact. Always check the manufacturer's compatibility chart for the specific glove model.

-

Technique: Never reuse disposable gloves. Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands, and wash your hands thoroughly with soap and water.[2]

-

-

Protective Clothing:

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE selection workflow based on GHS hazards.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment and preserving the chemical's integrity.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all required PPE is donned correctly. Confirm the chemical fume hood is operational. Wash hands thoroughly before starting.[2]

-

Chemical Transfer: Avoid creating dust. If transferring the solid, use a spatula and weigh it onto weighing paper or directly into a container within the fume hood.

-

Solution Preparation: When dissolving, add the solid slowly to the solvent to prevent splashing.

-

Post-Handling: After use, ensure the container is tightly closed.[2] Decontaminate the work area, including the balance and any spatulas used.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][7] Do not eat, drink, or smoke in the laboratory area.[6]

Storage Requirements

Improper storage can lead to degradation of the material and increase safety risks.

-

Container: Keep the container tightly closed to prevent contamination.[2]

-

Location: Store in a cool, dry, and well-ventilated area.[2][8] The storage area should be designated for chemical reagents and be a locked space to restrict unauthorized access.[2]

-

Incompatibilities: Store away from incompatible substances such as strong oxidizing agents.[9] Keep away from sources of ignition, heat, sparks, and open flames.[2][10]

Emergency Response: A Validated Action Plan

In the event of an exposure or spill, a rapid and correct response is crucial. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

The following diagram outlines the immediate first-aid steps to be taken in case of accidental exposure.

Caption: Emergency first-aid response workflow.

Detailed First-Aid Protocols:

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or a doctor.[2]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing and wash it before reuse.[2] If skin irritation occurs, it is critical to get medical advice.[2]

-

In Case of Eye Contact: This is a critical exposure route. Immediately rinse the eyes cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is safe and easy to do so, and continue rinsing.[2] Due to the serious irritation potential, immediate medical attention from a physician is necessary.[2]

-

If Swallowed: While not a primary route of exposure in a lab setting, if ingestion occurs, do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Accidental Release Measures

-

Secure the Area: Ensure adequate ventilation and remove all unprotected personnel from the area.[2]

-

Contain the Spill: Prevent the spill from spreading or entering drains, waterways, or soil.[2][3]

-

Clean-up: For a small solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a disposal container.[7]

-

Disposal: Consult local, state, and federal regulations for the proper disposal of the waste material.[2]

Physicochemical Data

Understanding the physical properties of a compound is essential for designing experiments and anticipating its behavior.

| Property | Value | Source |

| CAS Number | 91361-59-0 | [2] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| Boiling Point | 280.2 ± 25.0 °C at 760 mmHg | [1] |

| Appearance | Not specified in available SDS, typically a solid. | N/A |

| Solubility | Not available. | [3] |

Conclusion

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a compound with significant utility in the field of drug discovery. Its handling, however, requires a disciplined and informed approach to safety. The hazards—skin, eye, and respiratory irritation—are well-defined and entirely manageable through the consistent application of the protocols outlined in this guide. By integrating robust engineering controls, meticulous use of personal protective equipment, and adherence to validated handling and emergency procedures, researchers can confidently and safely leverage this important chemical intermediate to advance their scientific goals. The principles of safety and scientific integrity are not separate pursuits; they are inextricably linked.

References

- 1. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate [myskinrecipes.com]

- 2. aksci.com [aksci.com]

- 3. aksci.com [aksci.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. americanchemistry.com [americanchemistry.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. carlroth.com [carlroth.com]

- 8. agilent.com [agilent.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate

Introduction

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, possesses a unique molecular architecture that necessitates rigorous spectroscopic analysis for unambiguous identification and quality control.[1] Its structure, featuring a fluorine-substituted phenolic ring and a methyl ester moiety, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound and outlines the fundamental experimental protocols for acquiring high-fidelity ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently apply these techniques in their own laboratories.

The molecular structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is presented below, with atoms numbered for clarity in the subsequent NMR analysis.

Caption: Molecular structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, hydroxyl, and methyl acetate substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 5.0 - 7.0 | broad singlet | - |

| H3 | 6.6 - 6.8 | doublet of doublets | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 10 |

| H5 | 6.8 - 7.0 | doublet | J(H5-H3) ≈ 2.5 |

| H6 | 7.0 - 7.2 | doublet | J(H6-H5) ≈ 8.5 |

| -CH₂- | 3.6 - 3.8 | singlet | - |

| -OCH₃ | 3.7 - 3.9 | singlet | - |

Disclaimer: The ¹H NMR data presented above are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronegativity of neighboring atoms and resonance effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C2 (-F) | 158 - 162 (doublet, ¹JCF ≈ 240-250 Hz) |

| C4 (-OH) | 155 - 159 |

| C1 | 120 - 125 (doublet, ²JCF ≈ 15-20 Hz) |

| C6 | 128 - 132 (doublet, ³JCF ≈ 5-10 Hz) |

| C5 | 115 - 120 (doublet, ³JCF ≈ 3-5 Hz) |

| C3 | 102 - 106 (doublet, ²JCF ≈ 25-30 Hz) |

| -OCH₃ | 50 - 55 |

| -CH₂- | 35 - 40 |

Disclaimer: The ¹³C NMR data are predicted values. The presence of fluorine will result in through-bond C-F coupling, leading to the splitting of carbon signals as indicated.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized workflow for obtaining high-quality ¹H and ¹³C NMR spectra.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds. If the compound has limited solubility, or if exchangeable protons like the -OH group are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹H NMR, being more sensitive, requires fewer scans than ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 (sharp) | Stretching |

| C-H (aliphatic) | 2850 - 3000 (sharp) | Stretching |

| C=O (ester) | 1735 - 1750 (strong, sharp) | Stretching |

| C=C (aromatic) | 1450 - 1600 (medium) | Stretching |

| C-O (ester) | 1000 - 1300 (strong) | Stretching |

| C-F (aryl) | 1100 - 1400 (strong) | Stretching |

Disclaimer: The IR absorption data are predicted based on characteristic group frequencies. The exact peak positions can be influenced by the overall molecular structure.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for solid and liquid samples, requiring minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the initial background scan. A clean, flat baseline in the background spectrum confirms the instrument is ready for sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Predicted Mass Spectrometry Data

The molecular formula of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is C₉H₉FO₃, with a monoisotopic mass of approximately 184.05 g/mol .[2] Using a soft ionization technique like Electrospray Ionization (ESI), the following adducts are predicted to be observed in the positive ion mode:[2]

| Ion | Predicted m/z |

| [M+H]⁺ | 185.06085 |

| [M+Na]⁺ | 207.04279 |

| [M+K]⁺ | 223.01673 |

Fragmentation Analysis: While soft ionization techniques minimize fragmentation, some characteristic losses can be expected in tandem MS (MS/MS) experiments. Common fragmentation pathways for phenylacetates include the loss of the methoxy group (-OCH₃) or the entire methyl acetate moiety.

Experimental Protocol for Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.

-

Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Expertise in Method Selection: ESI is chosen as the ionization method because it is a "soft" technique that typically keeps the molecule intact, allowing for the accurate determination of the molecular weight. This is particularly important for compounds that may be thermally labile.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, utilizing a combination of NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. While this guide presents predicted data based on sound chemical principles and analysis of analogous structures, it is the application of the detailed experimental protocols that will yield the definitive spectroscopic fingerprint of this important chemical intermediate. The synergy between these analytical techniques, when applied with the described methodologies, ensures the highest level of scientific integrity and trustworthiness in research and development settings.

References

-

MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (C9H9FO3). Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Potential of a Fluorinated Phenolic Compound

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a structurally intriguing molecule, distinguished by a fluorine atom on the phenyl ring adjacent to a hydroxyl group, and a methyl ester functional group. While primarily cataloged as a synthetic intermediate for more complex pharmaceuticals and agrochemicals, its inherent biological activities remain largely uncharted in publicly accessible literature.[1] The strategic placement of the fluorine atom can significantly alter the physicochemical properties of the molecule, potentially enhancing its metabolic stability and target-binding affinity.[2] This guide is crafted not as a retrospective summary of established data, but as a forward-looking proposal—a comprehensive research framework for elucidating the biological potential of this compound. We will proceed from foundational principles of medicinal chemistry and structure-activity relationships to lay out a logical, multi-pronged investigational strategy.

Physicochemical Characterization and Rationale for Biological Investigation

Before delving into its biological effects, a thorough understanding of the molecule's properties is essential.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | |

| Molecular Weight | 184.16 g/mol | |

| CAS Number | 91361-59-0 | |

| Boiling Point | 280.2±25.0°C at 760 mmHg |

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a fluorine atom (a weak hydrogen bond acceptor with strong electronegativity) suggests the potential for specific interactions with biological targets. The phenylacetic acid scaffold is a known pharmacophore in various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs). This structural alert, combined with the modulating effect of fluorine, provides a strong rationale for investigating its anti-inflammatory and enzyme inhibitory potential.

Proposed Investigational Pathway: From Broad Screening to Mechanistic Insights

We propose a tiered approach to systematically characterize the biological activity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.

Figure 3: A simplified diagram of the TNF-α-induced NF-κB signaling pathway, a potential target for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.

Tier 4: In Vivo Proof of Concept

Positive results in cellular and mechanistic assays would warrant investigation in a preclinical animal model of inflammation.

Murine Model of Acute Inflammation

The LPS-induced endotoxemia model in mice is a standard for evaluating acute systemic inflammation.

Experimental Protocol: LPS-Induced Endotoxemia in Mice

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.

-

Compound Administration: Administer Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate via intraperitoneal (i.p.) injection or oral gavage at various doses. Include a vehicle control group.

-

LPS Challenge: After 1 hour, inject mice with a sublethal dose of LPS (i.p.).

-

Sample Collection: At various time points (e.g., 2 and 6 hours) post-LPS injection, collect blood via cardiac puncture.

-

Analysis: Measure serum levels of TNF-α and IL-6 using ELISA.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Concluding Remarks and Future Directions